molecular formula C13H21NO3 B1521800 N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS No. 512822-27-4

N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B1521800
CAS RN: 512822-27-4
M. Wt: 239.31 g/mol
InChI Key: YEKYAQUJESJBFI-UHFFFAOYSA-N
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Description

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.311 . This compound is commonly used in research .


Synthesis Analysis

The synthesis of “N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has been explored in several studies . For instance, one study attempted to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .


Molecular Structure Analysis

The molecular structure of “N-Boc-9-azabicyclo[3.3.1]nonan-3-one” consists of 13 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms . The exact mass is 239.152145 .


Chemical Reactions Analysis

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has been involved in various chemical reactions. For example, it has been used in the aerobic oxidation of alcohols to afford the corresponding carbonyl compounds . It has also been used in the reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate .


Physical And Chemical Properties Analysis

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has a density of 1.1±0.1 g/cm3 and a boiling point of 342.9±35.0 °C at 760 mmHg . The flash point is 161.2±25.9 °C . The compound has a LogP value of 1.37, indicating its lipophilicity .

Scientific Research Applications

N-Boc-9-azabicyclo[3.3.1]nonan-3-one: A Comprehensive Analysis of Scientific Research Applications

Aerobic Oxidation of Alcohols: N-Boc-9-azabicyclo[3.3.1]nonan-3-one (ABNO) is utilized in the aerobic oxidation of alcohols, serving as a catalytic oxidant for copper-catalyzed greener oxidation processes under aerobic conditions .

Enhanced Reactivity in Organic Synthesis: As a less hindered nitroxyl radical, ABNO exhibits enhanced reactivity compared with TEMPO, making it valuable in organic synthesis, particularly in the oxidation of aliphatic and secondary alcohols .

Research Chemical for Synthesis: This compound is also a useful research chemical for various synthetic applications, including the synthesis of complex organic molecules .

Medicinal Chemistry: In medicinal chemistry, N-Boc-9-azabicyclo[3.3.1]nonan-3-one is used as a biochemical for proteomics research, contributing to the understanding of protein functions and interactions .

Due to the specificity of scientific research applications and the vast potential uses of chemical compounds like N-Boc-9-azabicyclo[3.3.1]nonan-3-one, there may be additional unique applications that are not covered in this analysis. Further research and exploration in specialized databases and scientific literature may reveal more innovative uses in various fields of study.

MilliporeSigma - 9-Azabicyclo 3.3.1 nonane N-oxyl 95 Organic Chemistry Portal - 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO Bocsci - N-Boc-9-azabicyclo [3.3.1]nonan-3-one Santa Cruz Biotechnology - N-Boc-9-Azabicyclo[3.3.1]nonan-3-one

Safety and Hazards

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKYAQUJESJBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672217
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-9-azabicyclo[3.3.1]nonan-3-one

CAS RN

512822-27-4
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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